molecular formula C18H9F3N2O3S B2566729 4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide CAS No. 2328345-18-0

4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B2566729
CAS No.: 2328345-18-0
M. Wt: 390.34
InChI Key: UCZNVKDZVKLEGX-UHFFFAOYSA-N
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Description

4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide is a potent and selective cell-permeable inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase with well-established roles in cell survival, proliferation, and oncogenesis. This compound acts by competitively occupying the ATP-binding pocket of CK2, leading to the suppression of its pro-survival signaling and the induction of apoptosis in malignant cells. Its research value is particularly significant in oncology, where it is used as a chemical probe to investigate CK2-driven pathways in cancers such as leukemia and prostate cancer. The strategic incorporation of the trifluoromethyl group enhances the compound's metabolic stability and bioavailability. Beyond oncology, the benzothiazole-chromene scaffold has also been explored for the inhibition of viral targets, including the Hepatitis C Virus NS5B polymerase, underscoring its versatility in medicinal chemistry and drug discovery research. This inhibitor is an essential tool for elucidating the pathological functions of CK2 and for validating new therapeutic strategies.

Properties

IUPAC Name

4-oxo-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F3N2O3S/c19-18(20,21)10-5-3-7-14-15(10)22-17(27-14)23-16(25)13-8-11(24)9-4-1-2-6-12(9)26-13/h1-8H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZNVKDZVKLEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the benzo[d]thiazole moiety and the trifluoromethyl group. The final step involves the formation of the carboxamide linkage.

    Chromene Core Synthesis: The chromene core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Benzo[d]thiazole Introduction: The benzo[d]thiazole moiety can be introduced through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.

    Trifluoromethyl Group Addition: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Carboxamide Formation: The final step involves the formation of the carboxamide linkage through an amidation reaction between the chromene-benzo[d]thiazole intermediate and an appropriate amine source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole and chromene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of the compound exhibit significant anticancer properties. For instance, compounds similar to 4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide were evaluated for their efficacy against various cancer cell lines, including breast cancer (MCF7) and liver cancer (HePG-2). The results showed promising cytotoxic activities, suggesting potential as anticancer agents .
    • Molecular docking studies further elucidated the binding interactions of these compounds with target proteins involved in cancer proliferation, enhancing their therapeutic potential .
  • Antimicrobial Properties :
    • The compound has been studied for its antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial growth through interference with metabolic pathways .

Material Science Applications

  • Fluorescent Probes :
    • Due to its unique structural features, the compound can be utilized as a fluorescent probe in biochemical assays. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in live cells .
  • Polymer Chemistry :
    • The incorporation of thiazole and chromene moieties into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and electronic devices .

Case Study 1: Anticancer Efficacy

A study conducted on a series of derivatives including this compound demonstrated that specific modifications to the molecular structure significantly increased cytotoxicity against MCF7 cells. The most active derivative showed an IC50 value of approximately 3.98 μg/mL, indicating strong potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives were tested against a panel of pathogens including E. coli and Staphylococcus aureus. Results indicated that certain modifications in the side chains improved antimicrobial efficacy, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The exact mechanism of action of 4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide is not well-documented. its structure suggests that it may interact with biological targets such as enzymes, receptors, or DNA. The trifluoromethyl group and benzo[d]thiazole moiety are known to enhance binding affinity and selectivity, potentially leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

Compound A : 2-chloro-N-(4-fluorophenyl)benzo[d]thiazole-4-carboxamide
  • Structure : Features a benzothiazole core with a 2-chloro substituent and 4-carboxamide linked to a 4-fluorophenyl group.
  • Key Differences : Lacks the chromene-4-one moiety and trifluoromethyl group. The chloro substituent may reduce metabolic stability compared to -CF₃.
  • Synthesis : Prepared via EDCI/DIPEA-mediated coupling of benzo[d]thiazole-4-carboxylic acid with 4-fluoroaniline .
Compound B : 4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]benzamide
  • Structure : Contains a chromene-2-one linked to a thiazole ring and a 4-methylbenzamide group.
  • Key Differences : Replaces benzothiazole with thiazole and uses a methylbenzamide group instead of trifluoromethylbenzothiazole.
  • Significance : Demonstrates the role of chromene in modulating electronic properties for biological activity .
Compound C : 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide
  • Structure : Chromene-2-one with a triazole substituent and fluorophenethyl carboxamide.

Substituent Effects on Bioactivity

Compound Heterocycle Substituent Molecular Weight (g/mol) Notable Properties
Target Compound Benzo[d]thiazole 4-CF₃, chromene-4-one 413.34 High lipophilicity, metabolic stability
Compound A Benzo[d]thiazole 2-Cl, 4-F-phenyl 336.78 Moderate cytotoxicity in SRB assays
Compound B Thiazole Chromene-2-one, 4-Me-Ph 378.40 Enhanced π-π stacking for target binding
Compound C Triazole 4-Cl-benzyl, chromene-2-one 493.90 Potential for DNA intercalation

Key Observations :

  • The trifluoromethyl group in the target compound improves resistance to oxidative metabolism compared to chloro or methyl groups .
  • Chromene derivatives (target and Compound B) exhibit planar structures conducive to intercalation with biological targets, such as kinases or DNA .

Biological Activity

The compound 4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide , also known by its CAS number 2170729-29-8 , is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H10F3N3O3S2C_{17}H_{10}F_{3}N_{3}O_{3}S_{2} with a molecular weight of 425.4 g/mol . The presence of a trifluoromethyl group and a thiazole moiety contributes to its unique biological properties. The structural characteristics are summarized in the table below:

PropertyValue
Chemical FormulaC17H10F3N3O3S2
Molecular Weight425.4 g/mol
IUPAC Name2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]thieno[3,4-d]pyridazin-1-yl]acetic acid
CAS Number2170729-29-8

Research indicates that the compound exhibits significant biological activity through multiple mechanisms:

  • Antitumor Activity : The compound has been shown to possess cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A431 (epidermoid carcinoma). The IC50 values for these cell lines were reported to be less than that of the reference drug doxorubicin, indicating superior potency in some cases .
  • Enzyme Inhibition : It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases such as Alzheimer's. The compound demonstrated dual inhibitory effects with IC50 values ranging from 5.4 µM to 10.4 µM against AChE, and slightly higher values against BChE .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Antitumor Studies

A study focusing on the structure-activity relationship (SAR) revealed that modifications in the thiazole and chromene structures significantly influenced cytotoxicity. Notably, compounds with electron-donating groups at specific positions exhibited enhanced activity .

Neuropharmacological Studies

In neuropharmacological assessments, the compound's ability to inhibit cholinesterases suggests potential applications in treating cognitive disorders. The docking studies indicated strong interactions between the trifluoromethyl group and active sites of these enzymes, enhancing binding affinity .

Quorum Sensing Inhibition

Another aspect of research highlighted its potential as a quorum sensing inhibitor in Gram-negative bacteria like Pseudomonas aeruginosa. Compounds derived from thiazole structures have shown promise in inhibiting biofilm formation, which is crucial for managing chronic infections .

Case Studies

  • Case Study on Antitumor Activity : A recent publication detailed experiments where derivatives of this compound were tested against various tumor cell lines. Results indicated that certain modifications led to IC50 values significantly lower than standard chemotherapeutics, suggesting a promising avenue for drug development .
  • Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results showed improved cognitive function and reduced amyloid plaque formation compared to control groups .

Q & A

Q. What are the key steps in synthesizing 4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step reactions, typically starting with the formation of the chromene core followed by coupling with the benzo[d]thiazole moiety. Key steps include:

  • Chromene Core Formation : Acid-catalyzed cyclization of substituted 2-hydroxyacetophenones.
  • Amide Coupling : Reaction of 4-oxo-4H-chromene-2-carboxylic acid with 2-amino-4-(trifluoromethyl)benzo[d]thiazole using coupling agents like EDCI/HOBt.
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalysts : Use of DMAP to enhance coupling efficiency .
  • Temperature Control : Maintaining 0–5°C during coupling minimizes side reactions.

Q. Table 1: Key Synthesis Parameters

ParameterOptimal ConditionReference
Coupling AgentEDCI/HOBt
Reaction Temperature0–5°C (coupling step)
Purification MethodSilica gel chromatography

Q. Which spectroscopic techniques are essential for characterizing this compound, and how do they confirm structural integrity?

Answer:

  • 1H/13C NMR : Confirms proton environments and carbon frameworks. For example, the chromene carbonyl signal appears at ~175 ppm (13C NMR), while the trifluoromethyl group shows a singlet at ~110 ppm (19F NMR) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 417.388) .
  • X-ray Crystallography : Resolves polymorphic forms and confirms stereoelectronic effects of the trifluoromethyl group .

Critical Analysis : Discrepancies in NMR splitting patterns may indicate impurities or isomerism, requiring iterative recrystallization .

Q. What preliminary biological activities have been observed, and which assays are used for initial screening?

Answer:

  • Anticancer Activity : Screened via MTT assays against HeLa and MCF-7 cell lines (IC50 values: 5–10 µM) .
  • Enzyme Inhibition : Evaluated against kinases (e.g., EGFR) using fluorescence-based assays .
  • Anti-inflammatory Potential : COX-2 inhibition measured via ELISA .

Methodological Note : Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) ensure assay reliability .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict charge transfer (e.g., gap ~3.2 eV indicates moderate reactivity). The trifluoromethyl group lowers LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD) : Simulates binding modes with biological targets (e.g., hydrophobic interactions with kinase ATP pockets) .

Validation : Compare computed IR spectra with experimental data to refine functional choices (e.g., B3LYP/6-31G*) .

Q. What are the implications of polymorphic forms on bioavailability, and how are they characterized?

Answer:

  • Bioavailability Impact : Polymorphs (e.g., Form I vs. Form II) exhibit differing solubility (e.g., 12 µg/mL vs. 28 µg/mL in PBS).
  • Characterization Tools :
    • PXRD : Distinct diffraction peaks (e.g., 2θ = 12.4° for Form I).
    • DSC : Melting point variations (∆mp ~10°C between forms) .

Mitigation Strategy : Use solvent-mediated crystallization to isolate the thermodynamically stable form .

Q. How do structural modifications influence binding affinity to specific biological targets?

Answer:

  • Trifluoromethyl Group : Enhances hydrophobic interactions and metabolic stability (e.g., 10-fold higher EGFR affinity vs. non-CF3 analogs) .
  • Chromene Core : Rigidity improves selectivity; replacing the chromene with a flavone reduces potency by ~50% .

Q. Table 2: Structure-Activity Relationship (SAR) Highlights

ModificationEffect on IC50 (EGFR)Reference
Trifluoromethyl removalIC50 increases 10×
Chromene → FlavoneIC50 increases 2×

Q. How can researchers resolve contradictions in reported synthetic yields or biological data?

Answer:

  • Yield Discrepancies : Trace water in solvents can reduce coupling efficiency; use molecular sieves for anhydrous conditions .
  • Biological Variability : Standardize cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., fixed incubation time) .

Data Reconciliation : Meta-analysis of multiple studies (e.g., averaging IC50 values across 3+ independent assays) .

Q. What role does the trifluoromethyl group play in enhancing drug-likeness parameters?

Answer:

  • Lipophilicity : Increases logP by ~0.5 units, improving membrane permeability .
  • Metabolic Stability : Reduces CYP450-mediated oxidation (t1/2 extended from 2.1 to 4.8 hours in liver microsomes) .

Computational Support : ML-based QSAR models predict ADMET profiles using CF3 as a key descriptor .

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